BenchChemオンラインストアへようこそ!

(2-(Difluoromethyl)phenyl)propanoic acid

Medicinal Chemistry ADME Bioisosteres

This fluorinated arylpropanoic acid scaffold enables medicinal chemists to mimic the NSAID pharmacophore while leveraging the -CF2H group to block CYP450-mediated oxidation and enhance metabolic stability. The ortho-substituted isomer provides distinct electronic and steric profiles versus para or trifluoromethyl analogs, directly influencing target binding and bioavailability. Ideal for developing next-generation COX inhibitors, CNS candidates, or chiral drug intermediates where precise stereochemistry is critical.

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
Cat. No. B13649653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Difluoromethyl)phenyl)propanoic acid
Molecular FormulaC10H10F2O2
Molecular Weight200.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(=O)O)C(F)F
InChIInChI=1S/C10H10F2O2/c11-10(12)8-4-2-1-3-7(8)5-6-9(13)14/h1-4,10H,5-6H2,(H,13,14)
InChIKeyWOZTXTMWGFDKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)phenyl)propanoic Acid: Core Properties for Procurement in Fluorinated Building Block Research


2-(Difluoromethyl)phenyl)propanoic acid, with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol, is a fluorinated aromatic carboxylic acid . Its defining structural feature is a difluoromethyl (-CF2H) substituent on the phenyl ring, which is strategically employed to enhance metabolic stability and lipophilicity in drug design [1]. The compound's CAS numbers vary by isomeric form, with 1783732-43-3 corresponding to the 3-(2-(difluoromethyl)phenyl)propanoic acid variant . This structural motif is a common bioisostere, making the compound a valuable intermediate for medicinal chemistry and agrochemical research, where it serves as a platform for further functionalization .

2-(Difluoromethyl)phenyl)propanoic Acid: Why Substituent Position and Fluorination Pattern Dictate Research Utility


While many phenylpropanoic acid derivatives are commercially available, direct substitution with generics like unsubstituted phenylpropanoic acid or other halogenated analogs is not scientifically valid for studies requiring specific physicochemical or biological properties. The position of the difluoromethyl group (ortho, meta, or para) fundamentally alters the electronic distribution and steric profile of the molecule, which in turn influences its binding affinity to targets and its metabolic fate . For example, the trifluoromethyl (-CF3) analog 3-(3-(trifluoromethyl)phenyl)propanoic acid exhibits a different lipophilicity profile (consensus LogP 2.86) and bioavailability score (0.56) compared to the difluoromethyl variant, which has a lower LogP and higher predicted bioavailability, impacting its suitability for central nervous system or oral drug development . Furthermore, the specific chiral forms (e.g., (2S)-2-[3-(difluoromethyl)phenyl]propanoic acid, CAS 1630708-42-7) provide stereochemical control crucial for enantioselective synthesis, a capability absent in racemic or achiral substitutes [1].

2-(Difluoromethyl)phenyl)propanoic Acid: Head-to-Head Quantitative Differentiation Evidence


2-(Difluoromethyl)phenyl)propanoic Acid vs. Trifluoromethyl Analog: Impact of Fluorination on Lipophilicity and Bioavailability

The choice between a difluoromethyl and a trifluoromethyl substituent is a critical design parameter. The trifluoromethyl analog, 3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS 585-50-2), exhibits significantly higher lipophilicity and a lower predicted oral bioavailability score compared to its difluoromethyl counterpart. This difference can affect a compound's ability to cross biological membranes and its metabolic stability .

Medicinal Chemistry ADME Bioisosteres

2-(Difluoromethyl)phenyl)propanoic Acid vs. Non-Fluorinated Analog: Impact on Metabolic Stability and pKa

Fluorination is a classic strategy to block metabolic soft spots. The presence of the difluoromethyl group in 2-(difluoromethyl)phenyl)propanoic acid is specifically known to enhance metabolic stability compared to its non-fluorinated phenylpropanoic acid counterparts [1]. Furthermore, the strong electron-withdrawing effect of the -CF2H group lowers the pKa of the carboxylic acid (predicted ~4.0-4.5), ensuring it remains predominantly ionized at physiological pH, which is crucial for solubility and target engagement .

Metabolic Stability Physicochemical Properties Drug Design

2-(Difluoromethyl)phenyl)propanoic Acid vs. para-Substituted Analog: Influence of Substitution Pattern on Physicochemical Properties

The position of the difluoromethyl substituent on the phenyl ring significantly influences the compound's physicochemical properties. The ortho-substituted 2-(difluoromethyl)phenyl)propanoic acid (CAS 1783732-43-3) differs from the para-substituted isomer 2-(4-(difluoromethyl)phenyl)propanoic acid (CAS 1785577-85-6) in terms of its molecular conformation and electronic distribution. This positional isomerism can lead to differences in melting point, solubility, and binding affinity to biological targets .

Structure-Activity Relationship Physicochemical Properties Medicinal Chemistry

2-(Difluoromethyl)phenyl)propanoic Acid Chiral Forms: Enabling Enantioselective Synthesis for Optimized Pharmacokinetics

The procurement of chiral forms of 2-(difluoromethyl)phenyl)propanoic acid, such as (2S)-2-[3-(difluoromethyl)phenyl]propanoic acid (CAS 1630708-42-7), provides a critical advantage for synthesizing enantiomerically pure drug candidates. Using a racemic mixture can lead to a drug with an undesirable pharmacokinetic profile or off-target effects, as one enantiomer is often responsible for the desired activity while the other may be inactive or even toxic [1]. The (S)-enantiomer, in particular, is a versatile building block for enantioselective synthesis, enabling the development of biologically active molecules with optimized pharmacokinetic properties .

Enantioselective Synthesis Chiral Building Blocks Pharmacokinetics

2-(Difluoromethyl)phenyl)propanoic Acid: Optimal Procurement and Research Use Cases


Medicinal Chemistry: Synthesis of Novel Anti-Inflammatory or Analgesic Agents

This compound serves as an ideal precursor for designing new chemical entities with potential anti-inflammatory or analgesic properties. Its structural similarity to the well-established NSAID pharmacophore (arylpropanoic acid), combined with the metabolic stability advantages of the difluoromethyl group, makes it a strategic choice for developing next-generation COX inhibitors or other anti-inflammatory targets. Research groups focused on pain management or inflammatory diseases can use this compound to explore structure-activity relationships and improve upon the safety and efficacy profiles of existing drugs [1].

Drug Discovery: Enhancing Metabolic Stability in Lead Optimization

For medicinal chemists seeking to optimize a lead compound by blocking metabolic soft spots, 2-(difluoromethyl)phenyl)propanoic acid is a valuable building block. The -CF2H group is a proven bioisostere for a methyl or methoxy group, and its incorporation can significantly increase a molecule's half-life by preventing cytochrome P450-mediated oxidation. This compound is specifically relevant for programs targeting metabolic diseases, where prolonged drug action is desirable, or for CNS drugs, where its controlled lipophilicity may improve brain penetration [2].

Agrochemical Research: Development of Novel Herbicides or Pesticides

The difluoromethyl group is a common motif in modern agrochemicals due to its ability to enhance potency and environmental stability. 2-(Difluoromethyl)phenyl)propanoic acid can be used as an intermediate to synthesize new herbicidal or pesticidal agents. Its carboxylic acid handle allows for easy derivatization into esters, amides, or other prodrug forms that can modulate the compound's uptake and translocation in plants or pests [3].

Enantioselective Synthesis: Access to Stereochemically Pure Drug Candidates

Procurement of the chiral (S)- or (R)- enantiomers of 2-(difluoromethyl)phenyl)propanoic acid is essential for research groups developing single-enantiomer drugs. Using a pure enantiomer as a starting material eliminates the need for costly and time-consuming chiral resolution steps later in the synthesis. This approach is critical for creating candidates with improved selectivity, reduced off-target effects, and simplified regulatory pathways, particularly in therapeutic areas like diabetes, inflammation, and oncology where chiral drugs are prevalent .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-(Difluoromethyl)phenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.